molecular formula C28H22N2 B8526806 4-phenyl-1-(triphenylmethyl)-1H-imidazole

4-phenyl-1-(triphenylmethyl)-1H-imidazole

Cat. No. B8526806
M. Wt: 386.5 g/mol
InChI Key: QKXNUPIXWIZCKV-UHFFFAOYSA-N
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Patent
US07576098B2

Procedure details

To a solution of 4-phenylimidazole (500 mg, 3.47 mmol) in 5 mL DMF, were added TEA (508 μL, 3.64 mmol) and trityl chloride (1.06 g, 3.82 mmol). The mixture was stirred at rt for 15 h, then was poured into 50 mL H2O. The precipitate was collected by filtration and sucked dry, then was suspended in 20 mL Et2O. The suspension was filtered, rinsed with 5 mL Et2O, then vacuum dried to afford 974 mg of Intermediate 8.1 as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
508 μL
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[N:8]=[CH:9][NH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:12](Cl)([C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1)([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.O>CN(C=O)C>[C:1]1([C:7]2[N:8]=[CH:9][N:10]([C:12]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)([C:25]3[CH:26]=[CH:27][CH:28]=[CH:29][CH:30]=3)[C:19]3[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=3)[CH:11]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1N=CNC1
Name
TEA
Quantity
508 μL
Type
reactant
Smiles
Name
Quantity
1.06 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
sucked dry
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
rinsed with 5 mL Et2O
CUSTOM
Type
CUSTOM
Details
vacuum dried

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 974 mg
YIELD: CALCULATEDPERCENTYIELD 72.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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